molecular formula C13H13N3O4 B13216146 Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate

Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B13216146
M. Wt: 275.26 g/mol
InChI Key: QRNSUBTZZQPBJX-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a 4-methylphenyl group, and a nitro group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a nitro-substituted reagent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone, 4’-methyl-:

    4-Methylacetophenone: Another similar compound with a 4-methylphenyl group but different functional groups.

Uniqueness

Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate is unique due to the combination of its pyrazole ring, nitro group, and ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

ethyl 1-(4-methylphenyl)-4-nitropyrazole-3-carboxylate

InChI

InChI=1S/C13H13N3O4/c1-3-20-13(17)12-11(16(18)19)8-15(14-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3

InChI Key

QRNSUBTZZQPBJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC=C(C=C2)C

Origin of Product

United States

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